molecular formula C14H13FN2O B1646803 N-(3-Amino-4-fluorophenyl)-2-phenylacetamide CAS No. 865837-31-6

N-(3-Amino-4-fluorophenyl)-2-phenylacetamide

Cat. No. B1646803
CAS RN: 865837-31-6
M. Wt: 244.26 g/mol
InChI Key: CEMQPDYJVLMSMS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)-2-phenylacetamide, also known as 4-Fluoro-N-phenylacetamide, is an organic compound that has a wide range of applications in pharmaceuticals, biochemistry, and materials science. This compound has been studied extensively for its unique properties and has been found to show promising results in various fields.

Scientific Research Applications

Enzyme Interaction and Drug Metabolism

  • Human Arylacetamide Deacetylase (AADAC) has been identified as a principal enzyme in the hydrolysis of certain drugs, illustrating the role of specific enzymes in drug metabolism and potential drug interactions. AADAC's specificity and expression in human tissues highlight its importance in pharmacokinetics and drug design considerations (Watanabe et al., 2009).

Drug Metabolite Analysis

  • The detection of new metabolites in human liver microsomes and urine provides a foundation for understanding drug metabolism and potential toxicities. Research on flutamide metabolites underscores the significance of analytical methods in identifying and characterizing drug metabolites, which is crucial for drug safety evaluations (Goda et al., 2006).

Advanced Manufacturing Techniques for Pharmaceuticals

  • Stereolithographic (SLA) 3D printing technology has been explored for the fabrication of drug-loaded tablets with modified-release characteristics. This innovative approach demonstrates the potential of 3D printing in creating customized drug formulations, offering a novel pathway for the development and manufacturing of pharmaceuticals (Wang et al., 2016).

Synthesis and Evaluation of Derivatives for Therapeutic Applications

  • The synthesis and biological evaluation of derivatives, such as those involving N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl) structures, illustrate the process of designing and testing new compounds for potential therapeutic applications. Such research contributes to the discovery of new drugs and therapeutic agents (Schroeder et al., 2009).

Antibacterial and Antitubercular Agents

  • Novel compounds have been synthesized and assessed for their antitubercular activities, demonstrating the ongoing search for effective treatments against tuberculosis. The evaluation of such compounds highlights the importance of chemical synthesis in developing new antimicrobial agents (Ang et al., 2012).

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQPDYJVLMSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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